Pyrazole Regioisomerism Directs Kinase Selectivity: 5-Aminomethyl vs. 3-Aminomethyl vs. 4-Aminomethyl Substitution
In tetrasubstituted pyrazole kinase inhibitor series, swapping the aminomethyl group from the 3-position to the 4-position resulted in an almost complete loss of p38α MAP kinase inhibition but conferred nanomolar activity against Src, B-Raf (WT and V600E), EGFR, and VEGFR-2 kinases. This demonstrates that pyrazole regioisomerism is a binary switch for kinase selectivity, not a gradual modulation [1]. The target compound carries its aminomethyl group at the 5-position, structurally distinguishing it from disclosed 3- and 4-aminomethyl series. Users procuring this compound for kinase programs should anticipate distinct selectivity fingerprints relative to the 3- or 4-regioisomers (CAS 1856065-74-1 and CAS 1856079-40-7).
| Evidence Dimension | Kinase inhibition profile (regioisomer-dependent target engagement) |
|---|---|
| Target Compound Data | 5-aminomethyl-1-(2-fluoroethyl)-N-(4-fluorobenzyl)-1H-pyrazole (CAS 1855952-23-6); aminomethyl at pyrazole C5 position |
| Comparator Or Baseline | 3-aminomethyl regioisomer (CAS 1856065-74-1); 4-aminomethyl regioisomer (CAS 1856079-40-7). Reference series: 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine (active on p38α) vs. regioisomeric 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine (inactive on p38α; active on Src, B-Raf, EGFR, VEGFR-2 with nanomolar IC₅₀) |
| Quantified Difference | Switch from 3- to 4-aminomethyl: near-complete loss of p38α inhibition; gain of nanomolar inhibition against Src, B-Raf WT, B-Raf V600E, EGFR, VEGFR-2. 5-aminomethyl regioisomer anticipated to produce a third, distinct selectivity signature. |
| Conditions | In vitro kinase inhibition assays; recombinant kinase domains; J Med Chem 2012, 55(2):961-5 |
Why This Matters
Pyrazole regioisomerism is a documented determinant of kinase selectivity, meaning biological data from the 3- or 4-isomer cannot be assumed to apply to the 5-substituted target compound.
- [1] Abu Thaher B, et al. Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases. J Med Chem. 2012;55(2):961-5. DOI: 10.1021/jm201391u. PMID: 22185282. View Source
